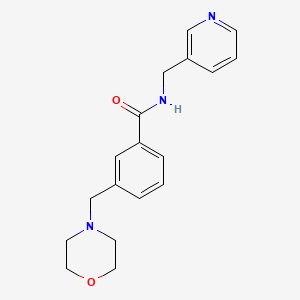
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a member of the benzamide family of compounds and has been shown to have promising results in several areas of research, including cancer treatment, neuroprotection, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and pathways involved in cell growth and survival. 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide are complex and depend on the specific application and dosage. In cancer research, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection research, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its relatively low toxicity and high specificity for its target enzymes and pathways. Additionally, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is relatively easy to synthesize and can be obtained in large quantities for use in experiments.
One limitation of using 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide. One area of research that has shown promise is in the development of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide-based cancer therapies. Additionally, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Another potential future direction for research on 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is in the development of more specific and potent inhibitors of its target enzymes and pathways. This could lead to the development of more effective therapies for a variety of diseases.
Overall, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is a promising compound that has shown potential in several areas of scientific research. Further research is needed to fully understand its mechanism of action and to develop more effective therapies based on its properties.
Synthesemethoden
The synthesis of 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with 4-formylmorpholine to form 3-(4-formylmorpholinyl)methylpyridine. This intermediate is then reacted with 4-chlorobenzoyl chloride to produce the final product, 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. One area of research that has shown promise is in cancer treatment. 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy.
Another area of research where 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has shown potential is in neuroprotection. 3-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to protect neurons from damage caused by oxidative stress, which is a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-16-4-2-6-19-12-16)17-5-1-3-15(11-17)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHQFKGYNFGIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
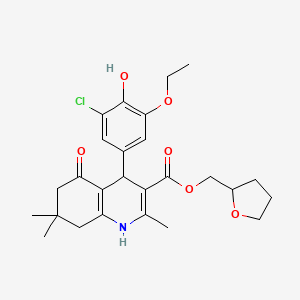
![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)
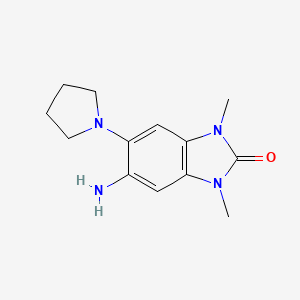
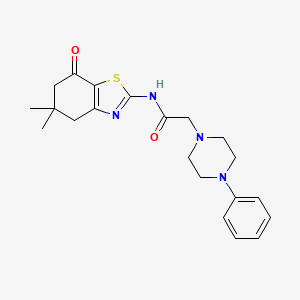

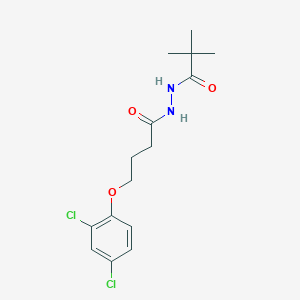
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
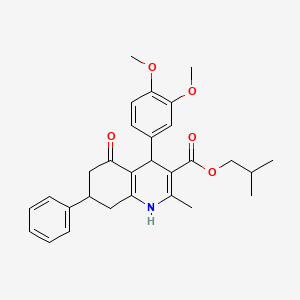
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)

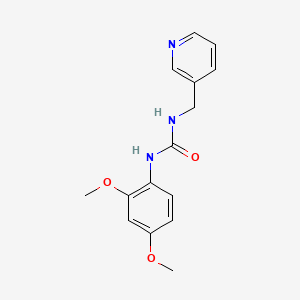
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)